molecular formula C13H21NO4 B8461968 2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B8461968
M. Wt: 255.31 g/mol
InChI Key: AMWOORGVXJGKLE-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a multi-step process. One common method includes the initial formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the tert-butyl and methyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound is unique due to its specific stereochemistry and functional groups.

    This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of both tert-butyl and methyl groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9-6-5-8(7-9)10(14)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m1/s1

InChI Key

AMWOORGVXJGKLE-UTLUCORTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

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